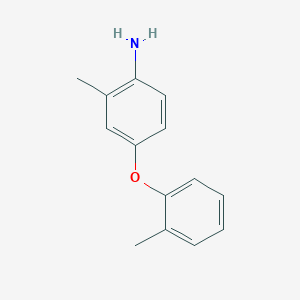

2-Methyl-4-(2-methylphenoxy)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-(2-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJAIZLCFIZMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 2 Methylphenoxy Aniline

Strategies for Aromatic Ether Formation

The formation of the diaryl ether bond is a critical step in the synthesis of 2-Methyl-4-(2-methylphenoxy)aniline. This can be achieved through several powerful cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type couplings)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can be adapted for the synthesis of diaryl ethers, although less commonly than for biaryls. A more direct and widely used palladium-catalyzed method for C-O bond formation is the Buchwald-Hartwig amination, which has been extended to etherification reactions.

In a potential Suzuki-Miyaura type approach to this compound, a suitably substituted aryl boronic acid or its ester would be coupled with an aryl halide. For instance, the reaction of a 4-halo-2-methylaniline derivative with a 2-methylphenoxyboronic acid derivative in the presence of a palladium catalyst and a base could yield the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for the success of such reactions.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-2-methylaniline | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | Moderate |

| 4-Iodo-2-methylaniline | 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 100 | Good |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a classical and often effective method for the formation of diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. A well-established SNAr reaction for diaryl ether synthesis is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures.

For the synthesis of a precursor to this compound, such as 2-methyl-4-(2-methylphenoxy)-1-nitrobenzene, an Ullmann condensation could be employed. This would involve the reaction of 4-chloro-3-nitrotoluene with o-cresol. The nitro group in the para position to the leaving group (chlorine) activates the aromatic ring towards nucleophilic attack by the phenoxide.

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloro-3-nitrotoluene | o-Cresol | CuI | K₂CO₃ | DMF | 140-160 | Good |

| 4-Bromo-3-nitrotoluene | o-Cresol | CuO | Cs₂CO₃ | NMP | 150-170 | High |

This table presents representative data based on typical Ullmann condensation conditions for analogous substrates.

Approaches for Aniline (B41778) Moiety Introduction

The introduction of the aniline functional group is the second key transformation in the synthesis of the target molecule. This is most commonly achieved through the reduction of a corresponding nitro compound.

Reduction of Nitro Precursors

The reduction of a nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. A common strategy for preparing this compound involves the synthesis of the nitro-substituted diaryl ether intermediate, 2-methyl-4-(2-methylphenoxy)-1-nitrobenzene, followed by its reduction.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a clean and effective method. researchgate.net Another widely used method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate in the presence of a catalyst such as Pd/C. nih.govutrgv.edugoogle.commdma.ch This method avoids the need for handling gaseous hydrogen.

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) |

| 2-Methyl-4-(2-methylphenoxy)nitrobenzene | H₂, Pd/C | Ethanol | Room Temperature | High |

| 2-Methyl-4-(2-methylphenoxy)nitrobenzene | Ammonium Formate, Pd/C | Methanol | Reflux | Excellent |

| 2-Methyl-4-(2-methylphenoxy)nitrobenzene | SnCl₂, HCl | Ethanol | Reflux | Good |

This table provides illustrative data based on standard reduction protocols for nitroarenes.

Direct Amination Methods

Direct amination methods, such as the Buchwald-Hartwig amination, provide a powerful route to anilines from aryl halides. nih.govwikipedia.org This palladium-catalyzed reaction allows for the direct coupling of an aryl halide with an amine. In the context of synthesizing this compound, this could involve the amination of a 4-halo-3-methyl(2-methylphenoxy)benzene intermediate.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. A variety of sophisticated ligand systems have been developed to facilitate the coupling of a wide range of aryl halides and amines with high efficiency.

| Aryl Halide | Amine Source | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-1-(2-methylphenoxy)-2-methylbenzene | Ammonia (B1221849) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | Good |

| 4-Chloro-1-(2-methylphenoxy)-2-methylbenzene | Benzophenone Imine, then H⁺ | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | High |

This table contains hypothetical data based on typical Buchwald-Hartwig amination conditions for the synthesis of primary anilines.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization to achieve the desired product efficiently and in high purity. libretexts.org A common and logical synthetic route would involve the initial formation of the diaryl ether bond, followed by the introduction of the amino group.

A plausible and efficient multi-step synthesis would commence with the Ullmann condensation of 4-chloro-3-nitrotoluene with o-cresol to form 2-methyl-4-(2-methylphenoxy)-1-nitrobenzene. This step benefits from the activation of the aryl halide by the nitro group. The subsequent step would be the reduction of the nitro group to an amine. Catalytic transfer hydrogenation using ammonium formate and Pd/C is an attractive option for this transformation due to its mild conditions and high yields. nih.govutrgv.edugoogle.commdma.ch

Retrosynthetic Analysis:

Optimization of a multi-step synthesis involves several key considerations:

Reagent and Catalyst Selection: The choice of reagents and catalysts for each step is critical. For instance, in the Ullmann condensation, the type of copper catalyst and base can significantly impact the reaction rate and yield. In the reduction step, the choice between catalytic hydrogenation and transfer hydrogenation may depend on available equipment and safety considerations.

Reaction Conditions: Temperature, reaction time, and solvent must be carefully optimized for each step to maximize yield and minimize side reactions.

Purification: Efficient purification methods, such as crystallization or chromatography, are necessary to isolate the intermediate and the final product in high purity.

Process Safety and Environmental Impact: The selection of reagents and solvents should also consider safety and environmental factors, favoring less toxic and more environmentally benign options where possible.

By carefully designing the synthetic route and optimizing each step, this compound can be produced efficiently and in high purity, making it accessible for its intended applications.

Selection of Starting Materials and Reagents

The synthesis of this compound is strategically designed as a two-step process. The initial step focuses on constructing the core diaryl ether structure, which is then followed by a functional group transformation to yield the final aniline product.

Step 1: Diaryl Ether Formation via Ullmann Condensation

The first key transformation is the formation of the ether bond. The Ullmann condensation is a classic and effective method for this purpose. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. organic-chemistry.org

For the synthesis of the target molecule's precursor, the selected starting materials are:

2-Methylphenol (o-cresol): This molecule provides one of the aromatic rings and the oxygen atom for the ether linkage.

1-Chloro-2-methyl-4-nitrobenzene: This serves as the second aromatic component. The chlorine atom is the leaving group, and the nitro group (—NO₂) at the para-position plays a crucial role. It acts as a strong electron-withdrawing group, which activates the aryl halide for nucleophilic aromatic substitution, making the reaction more facile. wikipedia.org

Key reagents for this step include:

Copper Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), is typically employed. semanticscholar.org

Base: An inorganic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. semanticscholar.org

Ligand (Optional but Recommended): To improve reaction rates and yields, and to allow for milder reaction conditions, a ligand is often added. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to significantly accelerate the reaction. semanticscholar.org

Solvent: A high-boiling polar aprotic solvent is necessary to facilitate the reaction, which often requires elevated temperatures. N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are suitable choices. wikipedia.org

Step 2: Reduction of the Nitro Intermediate

The product of the Ullmann condensation is 2-methyl-1-(2-methylphenoxy)-4-nitrobenzene. The second step is the selective reduction of the nitro group to an amine (—NH₂).

The selection of the reducing agent is critical to ensure that only the nitro group is reduced without cleaving the newly formed diaryl ether bond. Catalytic hydrogenation is a preferred method for its cleanliness and efficiency.

Reducing Agent: Hydrogen gas (H₂) is used in conjunction with a metal catalyst.

Catalyst: A sulfided platinum on carbon catalyst (PtS/C) is particularly effective for the chemoselective reduction of nitro groups in the presence of other potentially reducible functional groups or sensitive bonds. nih.gov This catalyst minimizes side reactions like hydrodehalogenation (if residual halides are present) and is less likely to cleave the C-O ether bond compared to standard catalysts like Palladium on carbon under harsh conditions. nih.gov

Solvent: A solvent such as ethanol or ethyl acetate is typically used for the hydrogenation process.

Sequential Reaction Steps and Intermediate Isolation

The synthesis proceeds in a clear, sequential manner.

Step 1: Synthesis of 2-Methyl-1-(2-methylphenoxy)-4-nitrobenzene

In a typical procedure, 2-methylphenol, 1-chloro-2-methyl-4-nitrobenzene, cesium carbonate, and catalytic amounts of CuCl and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) are combined in N-methyl-2-pyrrolidone (NMP). semanticscholar.org The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120°C to 150°C. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature and worked up. This usually involves diluting the mixture with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed to remove residual NMP and inorganic salts, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

The crude product, the intermediate 2-methyl-1-(2-methylphenoxy)-4-nitrobenzene , is then purified. Column chromatography is a standard method for isolating the intermediate to a high degree of purity, ensuring that no unreacted starting materials or byproducts are carried into the next step.

Step 2: Synthesis of this compound

The purified nitro-intermediate is dissolved in a suitable solvent such as ethanol. The sulfided platinum on carbon catalyst is added, and the mixture is placed in a hydrogenation apparatus. The vessel is flushed with hydrogen gas, and the reaction is stirred under a positive pressure of hydrogen (typically from 1 to 4 atmospheres) at room temperature. The reduction of the nitro group is usually an exothermic process, and for larger scale reactions, cooling may be necessary.

The reaction is monitored until the consumption of hydrogen ceases. Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite. The filtrate, which contains the desired product, is then concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be further purified if necessary, for instance, by recrystallization or column chromatography, to yield the final product with high purity.

Reaction Mechanism Elucidation

The mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive study, and while several pathways have been proposed, it is generally accepted to proceed through a copper-catalyzed cycle. nih.govresearchgate.net It is widely agreed that Cu(I) is the active catalytic species. researchgate.net

The proposed mechanism, particularly when an anionic ligand is involved, can be summarized as follows:

Formation of a Copper(I) Phenoxide: The reaction initiates with the deprotonation of the phenol by the base (e.g., Cs₂CO₃) to form a phenoxide anion. This phenoxide then reacts with the Cu(I) salt to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide (1-chloro-2-methyl-4-nitrobenzene) undergoes oxidative addition to the copper(I) phenoxide complex. This step is a key feature of many cross-coupling reactions and results in the formation of a transient copper(III) intermediate. organic-chemistry.org In this intermediate, the copper center is bonded to the aryl group from the halide, the phenoxide group, and the original halide (chloride).

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. During this step, the C-O bond of the diaryl ether is formed, and the copper catalyst is regenerated in its Cu(I) oxidation state, allowing it to re-enter the catalytic cycle. organic-chemistry.orgnih.gov

Alternative mechanisms, such as those involving σ-bond metathesis, have also been considered. However, studies using radical clock experiments have generally ruled out the involvement of free aryl radical intermediates in these ligated catalytic systems. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity:

The regioselectivity of the Ullmann condensation is highly controlled by the inherent structure of the chosen starting materials. In the synthesis of this compound, the desired connectivity is predetermined.

The ether linkage is formed specifically between the oxygen of 2-methylphenol and the carbon atom of 1-chloro-2-methyl-4-nitrobenzene that bears the chlorine atom.

The substitution pattern on both aromatic rings (the relative positions of the methyl, nitro, and eventual amino groups) is locked in by the choice of 2-methylphenol and 1-chloro-2-methyl-4-nitrobenzene. The reaction does not involve rearrangement of substituents on the aromatic rings. Therefore, the regiochemical outcome is a direct consequence of the starting material structures, leading exclusively to the desired 2-methyl-4-(2-methylphenoxy) substitution pattern on the aniline ring. Studies have shown that in reactions with polysubstituted halides, the coupling occurs predictably at the carbon-halogen bond. researchgate.net

Stereochemical Control:

The synthesis of this compound from the specified achiral starting materials does not create any new chiral centers. Both 2-methylphenol and 1-chloro-2-methyl-4-nitrobenzene are achiral, and the resulting product is also achiral.

However, it is relevant to note the concept of atropisomerism in the context of diaryl ethers. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In diaryl ethers, if there are bulky substituents in the ortho positions of both aromatic rings, rotation around the C-O-C bonds can be restricted, potentially leading to stable, non-interconverting rotational isomers (enantiomers or diastereomers).

In the case of this compound, there is a methyl group on one of the ortho positions of each ring. While this introduces some steric hindrance, it is generally not sufficient to create stable atropisomers at room temperature. The energy barrier to rotation around the C-O bonds is typically low enough to allow for free rotation. Therefore, while the potential for atropisomerism exists in the broader class of diaryl ethers, it is not a practical consideration for the stereochemical outcome of this specific synthesis under standard conditions. nih.gov

Catalytic Systems and Reaction Conditions for Enhanced Yield and Purity

Optimizing the catalytic system and reaction conditions is paramount for achieving high yield and purity in the synthesis of the diaryl ether intermediate. The classical Ullmann reaction often required harsh conditions (high temperatures and stoichiometric copper), but modern advancements have led to more efficient and milder protocols. wikipedia.org

Catalytic Systems:

Copper Source: While copper powder was used historically, modern methods favor copper(I) salts like CuI and CuCl, which are more soluble and reactive. semanticscholar.org

Ligands: The addition of ligands is the most significant improvement to the Ullmann reaction. Ligands coordinate to the copper center, increasing its solubility and modifying its reactivity, which leads to faster reaction rates and allows for lower reaction temperatures.

β-Diketones: 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been identified as a highly effective ligand, significantly accelerating the coupling of aryl halides with phenols. semanticscholar.org

Diamines: Ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can also be effective. nih.gov

Amino Acids: Simple amino acids like L-proline and N,N-dimethylglycine have proven to be excellent, inexpensive ligands for promoting Ullmann-type couplings.

Reaction Conditions:

Base: The choice of base is important. While stronger bases can be used, moderately weak inorganic bases like Cs₂CO₃ and K₂CO₃ are often preferred. Cs₂CO₃ is generally more effective due to its higher solubility in organic solvents, which facilitates the deprotonation of the phenol.

Solvent: High-boiling, polar aprotic solvents such as NMP, DMF, and DMSO are typically used to ensure the solubility of the reactants and salts and to reach the necessary reaction temperatures. wikipedia.org

Temperature: With modern catalytic systems, the reaction temperature can often be lowered from over 200°C to the 90-140°C range, which helps to minimize side reactions and decomposition of sensitive substrates. semanticscholar.org

The optimization of these parameters—catalyst, ligand, base, solvent, and temperature—is crucial. An example of an optimized system for a similar transformation might involve using 5-10 mol % of a Cu(I) salt with 10-20 mol % of a ligand like TMHD, and 2 equivalents of Cs₂CO₃ in NMP at 120°C. Such conditions balance reaction speed with the stability of the reactants and products, leading to enhanced yield and purity.

Spectroscopic Data for this compound Not Found in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. The required information for a thorough analysis, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, could not be located for this specific chemical entity.

Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman (FT-Raman) spectra specific to this compound did not yield any published experimental results. While data exists for structurally related isomers and derivatives—such as 2-(2-methylphenoxy)aniline, 4-(2-methylphenoxy)aniline, and 2-methyl-4-(4-methylphenoxy)aniline—these cannot be used to accurately describe the spectroscopic properties of the requested compound due to differences in the substitution pattern on the aniline ring, which significantly influences the chemical environment of the atoms and thus their spectroscopic signatures.

Consequently, the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the requested article structure, cannot be provided at this time. The generation of data tables and detailed research findings for the specified analytical techniques is not possible without access to primary experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 2 Methylphenoxy Aniline

Vibrational Spectroscopy

Analysis of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Methyl-4-(2-methylphenoxy)aniline, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its primary amine, aromatic rings, methyl groups, and ether linkage.

Key expected vibrational frequencies include:

N-H Stretching: As a primary amine, two distinct N-H stretching bands would be anticipated in the region of 3300-3500 cm⁻¹. wikipedia.org The presence of two bands, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group, is a definitive indicator of a primary amine. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically observed in the 1250-1360 cm⁻¹ range. researchgate.net

C-O-C Stretching: The diaryl ether linkage is characterized by a strong, prominent C-O-C asymmetric stretching band, generally appearing in the 1200-1280 cm⁻¹ region. kbhgroup.injlu.edu.cn A corresponding symmetric stretch would be expected at a lower frequency.

Aromatic C-H and C=C Stretching: The presence of two substituted benzene (B151609) rings would give rise to multiple bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. kbhgroup.in

Methyl C-H Stretching and Bending: The two methyl groups (one on each aromatic ring) would exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. C-H bending vibrations for methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

A hypothetical data table summarizing these expected vibrations is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Ether | C-O-C Asymmetric Stretch | 1280 - 1200 |

| Methyl (CH₃) | C-H Stretch | 2960 - 2850 |

| Methyl (CH₃) | C-H Bend | ~1450 and ~1375 |

| Aromatic C-N | C-N Stretch | 1360 - 1250 |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₄H₁₅NO. wikipedia.org HRMS would be used to confirm this composition.

The expected exact mass can be calculated as follows:

(14 x 12.000000) + (15 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 213.115364 Da

An HRMS experiment should yield a molecular ion peak [M]⁺ with an m/z value extremely close to this calculated exact mass, thereby confirming the elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of the ether bond and bonds adjacent to the amine and methyl groups.

Predicted major fragmentation pathways would include:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for diaryl ethers. This could lead to the formation of ions corresponding to the tolyloxy radical cation or the 2-methyl-4-aminophenoxy cation.

Loss of a methyl radical: Fragmentation could occur via the loss of a methyl group (CH₃•, 15 Da) from either of the aromatic rings to form a stable [M-15]⁺ ion.

Formation of an iminium cation: Cleavage of the bond beta to the nitrogen atom is a characteristic fragmentation for anilines, although less common than in aliphatic amines.

The analysis of these and other potential fragment ions would allow for a piece-by-piece reconstruction of the molecule's structure, providing strong evidence for the connectivity of the atoms.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the conjugated systems and chromophores within a molecule.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the aromatic rings. The primary chromophores are the aniline (B41778) and phenoxy moieties.

π → π* Transitions: Strong absorptions are expected due to π → π* transitions within the benzene rings. For aniline itself, a strong absorption band typically appears around 230-240 nm, with a weaker band around 280-290 nm. researchgate.net The substitution on the rings in this compound would be expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

n → π* Transitions: The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether group can also undergo n → π* transitions. These are generally weaker than π → π* transitions and may be observed as shoulders on the main absorption bands or as separate, less intense peaks.

X-ray Crystallography

A crystallographic analysis would reveal:

Bond Parameters: Precise measurements of the C-N, C-O, C-C, and C-H bond lengths and the angles between them. This data can provide insights into the electronic effects of the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding involving the N-H groups of the amine.

While specific crystallographic data for this compound is not found in the searched literature, data for other aniline derivatives have been reported, providing a reference for the types of structures that might be expected. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure

Although a crystal structure for this compound has not been reported, the analysis of 4-(4-methylphenoxy)aniline reveals key structural features that are likely to be shared. The crystal structure of 4-(4-methylphenoxy)aniline was determined at low temperature to ensure high precision in the atomic coordinates. The data reveals a monoclinic crystal system, which is a common crystal system for organic molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of these compounds is defined by the specific values of their bond lengths, bond angles, and dihedral angles. For the related compound, 4-(4-methylphenoxy)aniline, these parameters have been precisely determined.

Table 1: Selected Bond Lengths for 4-(4-methylphenoxy)aniline

| Bond | Length (Å) |

| C-N | 1.40 |

| C-O | 1.39 |

| C-C (aromatic) | 1.38 - 1.40 |

Table 2: Selected Bond Angles for 4-(4-methylphenoxy)aniline

| Angle | Degree (°) |

| C-O-C | 118.5 |

| C-N-H | 113.0 |

| O-C-C | 117.0 - 122.0 |

Table 3: Selected Dihedral Angles for 4-(4-methylphenoxy)aniline

| Dihedral Angle | Degree (°) |

| C-C-O-C | 135.4 |

| C-O-C-C | -61.2 |

Computational and Theoretical Chemistry Investigations of 2 Methyl 4 2 Methylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic and electronic levels. For a molecule like 2-Methyl-4-(2-methylphenoxy)aniline, these calculations would provide invaluable insights into its behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

The investigation of this compound would typically begin with the application of two primary quantum chemical methodologies: Density Functional Theory (DFT) and the Hartree-Fock (HF) method.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is based on the principle that the energy of a molecule can be determined from its electron density. Various functionals, such as B3LYP, are commonly used in DFT calculations to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. For a related compound, 4-methyl aniline (B41778), the M06-2X functional has been utilized in studies of its reaction mechanisms.

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally more demanding than semi-empirical methods, HF provides a foundational understanding of the electronic structure. However, it does not fully account for electron correlation, which can be a limitation. Often, HF results serve as a starting point for more advanced calculations. Studies on aniline and its derivatives have historically used HF methods to gain initial insights into their electronic properties.

Basis Set Selection and Validation

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

The selection of a basis set is a critical step. Pople-style basis sets, such as the 6-31G* or the more extensive 6-311++G(d,p), are frequently employed. The latter, for instance, was used in the computational study of 4-methyl aniline. These basis sets include polarization functions (d, p) and diffuse functions (++), which are important for accurately describing the electron distribution, particularly in molecules with heteroatoms and aromatic rings like this compound.

Validation of the chosen basis set would involve comparing calculated properties with any available experimental data or results from higher-level calculations to ensure the chosen level of theory is appropriate for the system under study.

Geometry Optimization and Conformational Energy Landscapes

Before analyzing the electronic properties, the most stable three-dimensional structure of this compound must be determined through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Due to the presence of flexible dihedral angles, particularly around the ether linkage and the methyl groups, this compound can exist in multiple conformations. A thorough computational study would involve a conformational search to identify the various low-energy conformers. The relative energies of these conformers would then be calculated to determine the global minimum energy structure and to understand the molecule's flexibility. This analysis is crucial as different conformers can exhibit different chemical and physical properties.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a detailed analysis of the electronic structure and reactivity can be performed.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, indicating the molecule's nucleophilic character. The LUMO , on the other hand, is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests that the molecule is more reactive. For a comprehensive analysis, a data table detailing these energy values would be generated.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions correspond to areas of positive electrostatic potential, which are electron-poor and are the likely sites for nucleophilic attack. Green and yellow regions represent areas of intermediate potential.

For this compound, an MEP analysis would reveal the most likely sites for protonation and other electrophilic or nucleophilic interactions, providing a visual guide to its chemical behavior.

Natural Bonding Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This method interprets the complex many-electron wavefunction in terms of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. The interactions between filled (donor) and empty (acceptor) orbitals reveal the charge transfer pathways that contribute to the molecule's stability.

In a molecule like this compound, significant intramolecular charge transfer (ICT) is expected. The amino (-NH2) group and the phenoxy oxygen are strong electron donors, while the aromatic rings can act as electron acceptors. NBO analysis quantifies the stabilization energy associated with these donor-acceptor interactions. For instance, the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aniline ring (nN → π*ring) is a key stabilizing interaction. Similarly, the lone pairs on the phenoxy oxygen can delocalize into the adjacent aromatic ring.

These hyperconjugative interactions, which involve the overlap of filled bonding or non-bonding orbitals with adjacent empty antibonding orbitals, lead to a delocalization of electron density, which is crucial for the molecule's electronic properties. The magnitude of the stabilization energy (E(2)) calculated in NBO analysis indicates the strength of these interactions. Higher E(2) values signify more intense charge transfer and greater stabilization of the molecule.

A hypothetical table of significant NBO interactions for this compound, based on analyses of similar molecules, is presented below.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C-C) of aniline ring | High |

| n(O) | π(C-C) of phenoxy ring | High |

| π(C-C) aniline | π(C-C) aniline | Moderate |

| π(C-C) phenoxy | π(C-C) phenoxy | Moderate |

This table is illustrative and based on expected interactions in similar aniline derivatives.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a picture of the electron distribution and helps in understanding the electrostatic potential and reactivity of the molecule. The calculation partitions the total electron population among the different atoms.

It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation. Despite this limitation, they provide a valuable qualitative understanding of the charge landscape of a molecule.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms

| Atom | Hypothetical Mulliken Charge (e) |

| N (amino) | -0.8 to -1.0 |

| H (amino) | +0.4 to +0.5 |

| O (phenoxy) | -0.6 to -0.8 |

| C (attached to N) | +0.2 to +0.4 |

| C (attached to O) | +0.3 to +0.5 |

This table presents a hypothetical range of charges based on typical values for similar functional groups in related molecules.

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the proposed structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors.

By optimizing the molecular geometry using a method like Density Functional Theory (DFT) and then performing a GIAO calculation, one can obtain the theoretical 1H and 13C chemical shifts. For this compound, these calculations would predict the chemical shifts for the aromatic protons and carbons, the methyl group protons and carbon, and the protons of the amino group. The calculated shifts are typically correlated with experimental values to confirm assignments. The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included in the model.

Table 3: Hypothetical Calculated vs. Experimental 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic H | 6.5 - 7.5 | 6.5 - 7.5 |

| Methyl H | 2.0 - 2.5 | 2.0 - 2.5 |

| Amino H | 3.5 - 4.5 | 3.5 - 4.5 |

| Aromatic C | 110 - 150 | 110 - 150 |

| Methyl C | 15 - 25 | 15 - 25 |

This table is for illustrative purposes, showing expected ranges for such a molecule.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

For this compound, the simulated spectra would show characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic rings and methyl groups, C-N stretching, C-O-C stretching of the ether linkage, and various bending and out-of-plane modes. The calculated frequencies are often scaled to better match the experimental data due to the approximations inherent in the theoretical models. This comparison aids in the detailed assignment of the experimental vibrational bands.

Table 4: Hypothetical Key Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H stretch | 3400 - 3500 | 3400 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 | 2850 - 2950 |

| C=C aromatic stretch | 1500 - 1600 | 1500 - 1600 |

| C-O-C stretch | 1200 - 1250 | 1200 - 1250 |

This is an illustrative table based on characteristic group frequencies.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their Ultraviolet-Visible (UV-Vis) absorption spectra. This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

For this compound, the TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The results can be used to interpret the experimental UV-Vis spectrum and understand the nature of the electronic excitations. The choice of the functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions.

Table 5: Hypothetical TD-DFT Calculated Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| π → π | 280 - 320 | High |

| n → π | 330 - 370 | Low |

This table is a hypothetical representation of expected electronic transitions.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many aniline derivatives, are often investigated for their non-linear optical (NLO) properties. NLO materials are important for applications in photonics and optoelectronics. Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of strong electron-donating groups (-NH2, -O- and -CH3) attached to the π-conjugated system suggests that it may exhibit a significant NLO response. Theoretical calculations would quantify the components of the hyperpolarizability tensor. A large value for the total hyperpolarizability (β_tot) would indicate a promising NLO material. These calculations can guide the design of new molecules with enhanced NLO properties.

Table 6: Hypothetical Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 2 - 4 D |

| Polarizability (α) (a.u.) | > 200 a.u. |

| First Hyperpolarizability (β_tot) (a.u.) | Significant value expected |

This table provides an illustrative estimation of NLO properties for a molecule with these structural features.

Reaction Pathway Modeling and Kinetic Studies

Detailed computational studies on reaction pathways and kinetics provide a fundamental understanding of how a molecule might be synthesized or how it might degrade. This involves mapping the potential energy surface of a reaction to identify the most likely routes from reactants to products.

Transition State Characterization

The characterization of transition states—the highest energy points along a reaction coordinate—is crucial for understanding reaction mechanisms and calculating activation energies. For a molecule like this compound, this could involve modeling its reactions, such as electrophilic aromatic substitution or oxidation of the amine group. For instance, studies on similar molecules like 4-methyl aniline have computationally characterized transition states for reactions with hydroxyl radicals using methods like M06-2X and CCSD(T). mdpi.comresearchgate.net However, no such specific transition state geometries, vibrational frequencies, or energy barriers have been published for this compound.

Computational Thermochemistry of Reactions

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants, transition states, and products. These calculations help determine the feasibility and spontaneity of a reaction. While thermochemical data have been computationally derived for the reactions of simpler anilines mdpi.comresearchgate.net, this information is absent in the literature for this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) studies use computational models to correlate a molecule's structure with its activity or properties. These models are invaluable in fields like drug discovery and materials science for screening and designing new compounds.

Influence of Substituent Effects on Chemical Reactivity (Steric and Electronic Factors)

The reactivity of an aniline derivative is heavily influenced by the electronic and steric nature of its substituents. In this compound, the electron-donating nature of the amine and methyl groups, combined with the bulky phenoxy group, would be expected to direct incoming electrophiles and influence reaction rates. The methyl group at the 2-position provides steric hindrance around the amine, while the 2-methylphenoxy group at the 4-position contributes significant bulk and has complex electronic effects. General principles of electrophilic aromatic substitution suggest that such substituents activate the ring, but quantitative computational analysis of these effects (e.g., through population analysis or molecular orbital calculations) for this specific compound is not documented.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR models establish mathematical relationships between molecular descriptors (computationally derived properties like electronic, topological, or geometric parameters) and an observable property. For example, QSAR models have been developed for other complex aniline derivatives to predict biological activity. nih.govresearchgate.net However, no QSPR models specifically developed for or including this compound to predict its chemical attributes (like boiling point, solubility, or reactivity) are available in the reviewed literature.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 2 Methylphenoxy Aniline

Oxidation Reactions

Primary aromatic amines are susceptible to oxidation, and 2-Methyl-4-(2-methylphenoxy)aniline is no exception. Depending on the oxidizing agent and reaction conditions, a range of products can be formed. Mild oxidation may lead to the formation of colored dimeric and polymeric species.

Stronger oxidizing agents can transform the aniline (B41778) moiety into a quinone-imine or a quinone derivative. For instance, oxidation could potentially yield 2-methyl-4-(2-methylphenoxy)-1,4-benzoquinone or related structures through a process that involves the initial formation of a quinone-imine, which may subsequently hydrolyze. While specific studies on this compound are not prevalent, the oxidation of structurally similar anilines and phenylenediamines is known to produce phenazine (B1670421) pigments. rsc.org

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product Class | Example Product Structure |

| Mild Oxidants (e.g., air, H₂O₂) | Polymeric colored compounds | Complex mixtures |

| Strong Oxidants (e.g., K₂Cr₂O₇) | Quinone derivatives | 2-Methyl-4-(2-methylphenoxy)-1,4-benzoquinone |

Reduction Reactions

As this compound is already an amine, reduction reactions typically refer to the transformation of derivatives of this compound or cleavage of the ether bond. For example, if a nitro group were introduced onto one of the aromatic rings through an electrophilic substitution reaction, this nitro group could be subsequently reduced to a new amine group using standard catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). researchgate.net

Another potential, though more challenging, reduction pathway is the reductive cleavage of the diaryl ether bond. This typically requires harsh conditions, such as high-pressure hydrogenation or the use of strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), and may result in the formation of 2-methyl-aniline and 2-methylphenol.

Table 2: Hypothetical Reduction Reactions of this compound Derivatives

| Starting Material Derivative | Reducing Agent | Product |

| Nitro-substituted derivative | H₂, Pd/C or Sn/HCl | Diamino-substituted derivative |

| This compound | Na/NH₃ (liquid) | 2-Methylaniline + 2-Methylphenol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The parent molecule, this compound, lacks both a suitable leaving group (like a halide) and the necessary strong electron-withdrawing groups. The existing substituents (amine, methyl, phenoxy) are electron-donating, which makes the rings electron-rich and thus not susceptible to nucleophilic attack. youtube.com Therefore, this compound itself is not expected to undergo SNAr reactions under standard conditions.

For SNAr to be a viable pathway, the molecule would first need to be functionalized. For example, nitration followed by conversion of the amine to a good leaving group (e.g., via a diazonium salt) could create a substrate capable of undergoing SNAr.

Table 3: Susceptibility to Nucleophilic Aromatic Substitution

| Compound | Presence of Electron-Withdrawing Groups | Presence of Leaving Group | Susceptibility to SNAr |

| This compound | No (has electron-donating groups) | No | Very Low / Inert |

| Hypothetical dinitro-fluoro derivative | Yes (e.g., -NO₂) | Yes (e.g., -F) | High |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a key reaction pathway for this molecule due to its electron-rich nature. The aniline ring is strongly activated by the primary amine (-NH₂) group, which is a powerful ortho-, para-director. chemistrysteps.combyjus.com The methyl group (-CH₃) is a weaker activating group, also directing ortho and para. The phenoxy group on the second ring is also an activating, ortho-, para-director.

Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. fiveable.melibretexts.org The primary challenge is controlling the regioselectivity and preventing polysubstitution, especially on the highly activated aniline ring.

On the Aniline Ring: The -NH₂ group's directing effect is dominant. Electrophilic attack will occur at the positions ortho and para to the amine. The para position is already occupied by the phenoxy group, so substitution is directed to the ortho positions (C3 and C5). Steric hindrance from the adjacent methyl and phenoxy groups will influence the distribution of products.

On the Phenoxy Ring: This ring is also activated by the ether oxygen and the methyl group. Electrophilic attack would be directed to the positions ortho and para to the ether linkage.

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the primary amine group will be protonated to form an anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and a meta-director, which would drastically change the outcome of the reaction, directing the electrophile to the meta position relative to the -NH₃⁺ group (C6).

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Primary Substitution Site | Major Product(s) |

| Bromination | Br₂/FeBr₃ or Br₂ in acetic acid | Aniline Ring (ortho to -NH₂) | 3-Bromo-2-methyl-4-(2-methylphenoxy)aniline |

| Nitration (mild) | Dilute HNO₃ | Aniline Ring (ortho to -NH₂) | 3-Nitro-2-methyl-4-(2-methylphenoxy)aniline |

| Nitration (strong acid) | Conc. HNO₃/H₂SO₄ | Aniline Ring (meta to -NH₃⁺) | 6-Nitro-2-methyl-4-(2-methylphenoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | Aniline Ring (ortho to -NH₂) | 3-Amino-2-methyl-4-(2-methylphenoxy)benzenesulfonic acid |

Reactions at the Amine Functional Group

The primary amine group is a key reactive center in this compound, participating in a variety of characteristic reactions.

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It readily reacts with alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acid chlorides or anhydrides) to form secondary or tertiary amines and amides, respectively.

Alkylation: Reaction with an alkyl halide, such as methyl iodide, would yield the N-alkylated product. Controlling the degree of alkylation can be difficult, often resulting in a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.

Acylation: This reaction is typically easier to control than alkylation. Reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine) will produce the corresponding N-acetyl amide. This transformation is often used as a protecting group strategy in synthesis to temporarily reduce the activating effect of the amine group during subsequent electrophilic aromatic substitution reactions. byjus.com

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. scribd.comunacademy.com This process is known as diazotization. The resulting 2-methyl-4-(2-methylphenoxy)benzenediazonium salt is a highly versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -Cl, -Br, -I, -CN, -F) in Sandmeyer-type reactions.

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions. youtube.com It will react with activated aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. For example, coupling with phenol (B47542) would yield an azo dye containing the 2-methyl-4-(2-methylphenoxy)phenyl moiety linked to a hydroxyphenyl group via an -N=N- double bond. scribd.com

Table 5: Reactions Involving the Amine Group

| Reaction Type | Reagent(s) | Product Type | Example Product Name |

| Acylation | Acetyl chloride, pyridine | Amide | N-(2-Methyl-4-(2-methylphenoxy)phenyl)acetamide |

| Diazotization | NaNO₂, HCl (0–5 °C) | Diazonium Salt | 2-Methyl-4-(2-methylphenoxy)benzenediazonium chloride |

| Azo Coupling (of diazonium salt) | Phenol, NaOH | Azo Compound | 4-((4-Hydroxy)phenylazo)-2-methyl-1-(2-methylphenoxy)benzene |

Mentioned Compounds

| Chemical Name |

| 2,4,6-tribromoaniline |

| This compound |

| 2-Methylaniline |

| 2-Methylphenol |

| Acetanilide (B955) |

| Acetic anhydride |

| Acetyl chloride |

| Aniline |

| Anilinium hydrogen sulphate |

| Benzene (B151609) diazonium chloride |

| N,N-dimethylaniline |

| N-(2-Methyl-4-(2-methylphenoxy)phenyl)acetamide |

| Nitric acid |

| Phenol |

| Sodium nitrite |

| Sulfanilic acid |

| Sulphuric acid |

| 2-Methyl-4-(2-methylphenoxy)-1,4-benzoquinone |

| 3-Bromo-2-methyl-4-(2-methylphenoxy)aniline |

| 3-Nitro-2-methyl-4-(2-methylphenoxy)aniline |

| 6-Nitro-2-methyl-4-(2-methylphenoxy)aniline |

| 3-Amino-2-methyl-4-(2-methylphenoxy)benzenesulfonic acid |

| 2-Methyl-4-(2-methylphenoxy)benzenediazonium chloride |

| 4-((4-Hydroxy)phenylazo)-2-methyl-1-(2-methylphenoxy)benzene |

| Pyridine |

| Methyl iodide |

| Sodium |

| Ammonia |

| Hydrogen |

| Palladium |

| Tin |

| Hydrochloric acid |

| Potassium dichromate |

Polymerization and Copolymerization Studies

The investigation into the polymerization and copolymerization of this compound is crucial for understanding its potential in the development of novel polymeric materials. While specific studies on the homopolymerization of this exact monomer are not extensively documented in public literature, its structural similarity to other substituted anilines, such as 2-methylaniline (o-toluidine) and other aniline derivatives, allows for well-grounded postulations regarding its reactive behavior. The principles of polymerization for aniline and its derivatives are well-established and can be extrapolated to understand the potential pathways for this compound. nih.govrsc.orgscispace.comresearchgate.netresearchgate.net

The polymerization of aniline derivatives typically proceeds through chemical or electrochemical oxidative methods. nih.govresearchgate.netresearchgate.net In these processes, the aniline monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer chain. scispace.com The reaction mechanism is generally understood to involve head-to-tail coupling of the anilinium radicals, leading to the formation of a polyaniline-like structure. scispace.com

The substituents on the aniline ring play a significant role in the polymerization process and the final properties of the polymer due to steric and electronic effects. nih.govrsc.org In the case of this compound, the presence of a methyl group at the ortho position and a methylphenoxy group at the para position relative to the amine group would be expected to influence its reactivity and the characteristics of the resulting polymer. The methyl group is known to affect solubility, while the larger phenoxy group could introduce further steric hindrance, potentially impacting the polymerization rate and the planarity and conjugation of the polymer backbone.

Copolymerization as a Strategy

Copolymerization represents a versatile strategy to tailor the properties of the final polymer. By incorporating a comonomer with desirable characteristics, it is possible to enhance properties such as solubility, processability, and conductivity. rroij.com Research on the copolymerization of 2-methylaniline with other monomers like aniline and 2-aminobenzoic acid has demonstrated the feasibility of this approach to modify polymer properties. rroij.com

For instance, studies on the chemical copolymerization of 2-methylaniline and aniline have shown that the composition of the copolymer can be controlled by the initial molar ratio of the comonomers. rroij.com The resulting copolymers often exhibit properties that are intermediate between those of the respective homopolymers. The inclusion of 2-methylaniline in a polyaniline chain has been observed to improve the solubility of the resulting copolymer. rroij.com

A similar approach could be envisioned for this compound. Copolymerizing it with a more reactive or functional comonomer could overcome potential steric hindrance from its bulky substituents and introduce new functionalities to the polymer chain.

The following table, based on data from the copolymerization of 2-methylaniline with aniline, illustrates how varying monomer feed ratios can influence the properties of the resulting copolymer. This serves as a representative example of the type of data that would be relevant for copolymerization studies involving this compound.

| Molar Ratio of 2-Methylaniline to Aniline | Yield (%) | Conductivity (S/cm) |

|---|---|---|

| 0.25 : 0.75 | Data not available | Data not available |

| 0.50 : 0.50 | Data not available | Data not available |

| 0.75 : 0.25 | Data not available | Data not available |

Note: The data in this table is representative of studies on 2-methylaniline and aniline copolymers and is included for illustrative purposes. Specific values for the copolymerization of this compound would require dedicated experimental investigation. rroij.com

The characterization of such polymers and copolymers would typically involve techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and UV-Visible Spectroscopy to confirm the polymer structure and its electronic properties. nih.govrsc.orgrroij.com The morphology of the polymer can be examined using Scanning Electron Microscopy (SEM). nih.govrsc.org

Structural Analogs and Derivatives of 2 Methyl 4 2 Methylphenoxy Aniline: Synthesis and Comparative Studies

Synthesis and Characterization of Positional Isomers (e.g., 2-Methyl-4-(4-methylphenoxy)aniline, 4-(2-methylphenoxy)aniline, 2-(3-Methylphenoxy)aniline)

Positional isomers, where the methyl and phenoxy groups occupy different positions on the aniline (B41778) ring, are commonly synthesized through diaryl ether formation followed by the introduction or modification of the amino group. A prevalent method is the Ullmann condensation, which involves the coupling of a phenol (B47542) with a halogenated or nitrated aromatic ring, catalyzed by copper. Subsequent reduction of a nitro group to an amine is a common final step.

For instance, the synthesis of phenoxyaniline (B8288346) derivatives often starts with the corresponding nitrodiphenyl ether. This intermediate is then subjected to catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) to yield the desired aniline. chemicalbook.com The synthesis of 4-(4-methylphenoxy)benzonitrile, a precursor for the corresponding amine, has been achieved by reacting p-chlorobenzonitrile and p-cresol (B1678582) using sodium hydride in DMF. google.compatsnap.com

The characterization of these isomers relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the aromatic rings, while mass spectrometry verifies the molecular weight. Infrared (IR) spectroscopy helps identify key functional groups like the N-H and C-O-C ether linkages.

Table 1: Synthesis and Properties of Positional Isomers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Method | Reference |

| 2-Methyl-4-(4-methylphenoxy)aniline | C₁₄H₁₅NO | 213.28 | Building block for more complex organic molecules. | ||

| 4-(2-methylphenoxy)aniline | C₁₃H₁₃NO | 199.25 | Typically synthesized via ether linkage formation between a phenol and an aniline derivative. | sigmaaldrich.comontosight.aisigmaaldrich.com | |

| 2-(3-Methylphenoxy)aniline | C₁₃H₁₃NO | 199.25 | Synthesis can involve reduction of the corresponding 2-nitrodiphenyl ether. | chemicalbook.com | |

| 4-(4-Methylphenoxy)aniline | C₁₃H₁₃NO | 199.25 | Can be synthesized from precursors like 4-(4-methylphenoxy)benzonitrile. | sigmaaldrich.com |

Derivatives with Modified Aromatic Substituents

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of the parent molecule can drastically alter its electronic properties, lipophilicity, and metabolic stability. Halogens are strongly electron-withdrawing, which can influence the basicity of the amine group and the reactivity of the aromatic rings towards electrophilic substitution.

For example, 2,4-Difluoro-6-(2-methylphenoxy)aniline has been noted as a derivative where the fluorine atoms significantly enhance the compound's polarity compared to methyl groups. The synthesis of such compounds often involves starting with halogenated precursors. These derivatives are of interest in various fields due to the unique properties conferred by the halogen substituents. ontosight.ai

Table 2: Examples of Halogenated Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Reference |

| 5-Chloro-2-(3-methylphenoxy)aniline | C₁₃H₁₂ClNO | 233.70 | Chloro-substituent on the aniline ring. | ontosight.ai | |

| 2,4-Difluoro-6-(2-methylphenoxy)aniline Hydrochloride | C₁₃H₁₂ClF₂NO | 271.69 | Two fluorine atoms on the aniline ring. |

Beyond halogens, a wide array of other substituents can be introduced. Additional alkyl groups can increase lipophilicity and steric bulk. Alkoxy groups, such as methoxy, can act as electron-donating groups through resonance, affecting the reactivity of the molecule. Further aryloxy substitutions lead to more complex diaryl ether structures.

The synthesis of these derivatives follows established organic chemistry principles. For example, alkoxy groups are often introduced using Williamson ether synthesis or by starting with alkoxy-substituted phenols or anilines. google.com The Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from anilines, has been found to work well with aniline derivatives that possess electron-donating groups. sci-hub.se An example of an aryloxy-substituted derivative is 2,4-Bis(2-methylphenoxy)aniline, which features two methylphenoxy groups on the aniline ring. chemicalbook.comlookchem.com

Table 3: Examples of Alkyl, Alkoxy, and Aryloxy Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Type of Substitution | Reference |

| 2,5-Dimethyl-4-(4-methylphenoxy)aniline | C₁₅H₁₇NO | 227.30 | Additional methyl group | nih.gov | |

| 4-Methoxy-2-methylaniline (m-Cresidine) | C₈H₁₁NO | 137.18 | Methoxy group instead of phenoxy | nih.gov | |

| 2,4-Bis(2-methylphenoxy)aniline | C₂₀H₁₉NO₂ | 305.37 | Additional aryloxy group | chemicalbook.comlookchem.com | |

| 2-(Methylthio)aniline | C₇H₉NS | 139.22 | Methylthio group substitution | sigmaaldrich.com |

Comparative Analysis of Spectroscopic and Computational Data for Analogs

The structural variations among the analogs of 2-Methyl-4-(2-methylphenoxy)aniline are reflected in their spectroscopic data. In ¹H NMR spectra, the chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of substituents. For instance, electron-withdrawing groups like halogens typically shift the signals of nearby protons downfield.

Computational methods, particularly Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of these molecules. mdpi.com Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict chemical reactivity. For halogenated aniline derivatives, a low HOMO-LUMO energy gap is indicative of high reactivity. researchgate.net Such computational studies, when correlated with experimental spectroscopic data, offer a powerful tool for understanding the structure-property relationships in this family of compounds. mdpi.com

Table 4: Spectroscopic Data for a Representative Analog

| Compound | Spectroscopic Data Type | Key Observations | Reference |

| 2-Methoxy-4-nitroaniline | Mass Spectrometry (ESI-QTOF) | Precursor m/z: 169.0607686 [M+H]⁺, Top Peak: 152.058029 | nih.gov |

| 2-(propylsulfinyl)aniline | ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.24 (d, J=8.9 Hz, 1H), 7.20 (t, J=6.5 Hz, 1H), 6.73 (t, J=7.6 Hz, 1H), 6.00 (d, J=7.9 Hz, 1H), 5.07 (brs, 2H), 3.31-3.25 (m, 1H), 3.03-2.97 (m, 1H), 1.74-1.62 (m, 2H), 1.06 (t, J=7.5 Hz, 3H) | rsc.org |

| 2-(propylsulfinyl)aniline | ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 147.7, 132.3, 127.1, 121.9, 117.4, 117.3, 53.2, 16.8, 13.1 | rsc.org |

Influence of Structural Modifications on Chemical Reactivity and Properties

Electronic Effects : The introduction of electron-donating groups (like alkoxy) or electron-withdrawing groups (like halogens or nitro groups) alters the electron density on the aniline ring and the nitrogen atom. Electron-donating groups increase the nucleophilicity of the amine and activate the ring towards electrophilic substitution. sci-hub.se Conversely, electron-withdrawing groups decrease the basicity of the amine and deactivate the ring.

Steric Effects : The size and position of substituents can introduce steric hindrance, which may influence the molecule's ability to participate in certain reactions or bind to biological targets. For example, in the synthesis of quinoline (B57606) derivatives via the Doebner reaction, cyclization tends to occur at the position with less steric hindrance. sci-hub.se

Physicochemical Properties : Modifications can change properties like polarity, solubility, and lipophilicity. For example, introducing fluorine atoms has been shown to increase polarity. The ability to form hydrogen bonds is also affected by modifications to the amine group, such as conversion to a secondary or tertiary amine. These changes are critical for applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Purity and Structural Integrity Assessment

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For an aniline (B41778) derivative like 2-Methyl-4-(2-methylphenoxy)aniline, various chromatographic methods are employed to assess its purity.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that many aniline derivatives are amenable to GC analysis, this method is suitable for assessing the purity of this compound and detecting any volatile impurities. epa.gov A typical GC system for aniline analysis consists of a capillary column, a specific detector, and an injection system suitable for splitless injections to handle trace-level analysis. epa.gov

The United States Environmental Protection Agency (EPA) Method 8131, while designed for aniline and its derivatives in environmental samples, provides a relevant framework. epa.gov This method often utilizes a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen-containing compounds like anilines, thereby minimizing false positives. epa.gov For absolute confirmation of the compound's identity, coupling the GC with a mass spectrometer is the recommended approach. epa.gov

Table 1: Representative GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 | epa.gov |

| Injection | On-column splitless | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| Application | Determination of aniline and its derivatives | epa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. Reverse-phase (RP) HPLC is particularly well-suited for separating aniline derivatives. sielc.comnih.govsielc.comsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The separation of anilines can be achieved using a simple mobile phase, typically a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com For applications requiring subsequent analysis by mass spectrometry (LC-MS), volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

Table 2: Example HPLC Parameters for Aniline-Related Compounds

| Compound Type | Column | Mobile Phase | Detector | Source |

|---|---|---|---|---|

| Aniline Derivatives | Newcrom R1, Reverse Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Photo-Diode Array (PDA) or MS | sielc.comsielc.com |

| Azo-Anilines | Not Specified | Methanol | Photo-Diode Array (PDA) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, identifying compounds, and checking the purity of a substance. libretexts.orgchemistryhall.com For aniline derivatives, TLC is typically performed on silica gel plates, which act as the stationary phase. nih.gov

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. nih.gov The polarity of the mobile phase is adjusted to achieve optimal separation. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org The Rf value is unique to a compound under specific conditions and is influenced by its molecular structure. For instance, the presence and position of substituent groups like methyl groups on the benzene (B151609) ring can affect the Rf value. nih.gov After separation, the spots can be visualized under UV light or by using a staining agent. libretexts.orgchemistryhall.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of analytical information. For this compound, coupling liquid or gas chromatography with mass spectrometry is indispensable for comprehensive purity and structural assessment.

GC-MS for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is the definitive method for identifying and quantifying volatile or semi-volatile impurities in a sample of this compound. As the separated components elute from the GC column, they enter the mass spectrometer, which generates a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for positive identification by comparison to spectral libraries.

GC-MS is crucial for confirming the structural integrity of the main compound and for identifying any process-related impurities, such as unreacted starting materials or by-products. researchgate.netnih.govajrconline.org For instance, a sensitive GC-MS method can be developed to detect trace levels of genotoxic impurities in drug substances. ajrconline.org

Table 3: Potential Volatile Impurities Identifiable by GC-MS

| Impurity Name | Chemical Formula | Rationale |

|---|---|---|

| o-Cresol | C₇H₈O | Potential unreacted starting material |

| 2-Methyl-4-aminophenol | C₇H₉NO | Potential unreacted starting material or precursor |

LC-MS for Non-Volatile Impurities and Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for analyzing compounds that are not suitable for GC analysis, such as non-volatile compounds, polar molecules, and thermally unstable degradation products. nih.govresearchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the trace analysis of various primary aromatic amines. nih.gov